molecular formula C9H9ClN4O B1417269 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1152577-81-5

6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Número de catálogo: B1417269
Número CAS: 1152577-81-5
Peso molecular: 224.65 g/mol
Clave InChI: HURZYRQDOKOZMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a specialist chemical intermediate designed for pharmaceutical discovery and agricultural chemistry research. The core [1,2,4]triazolo[4,3-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key precursor for the synthesis of novel bioactive molecules . The reactive chloro group at the 6-position provides a versatile handle for further functionalization, typically via nucleophilic aromatic substitution, allowing researchers to introduce diverse amine and other heterocyclic systems to explore structure-activity relationships . Concurrently, the tetrahydrofuran (oxolane) substituent at the 3-position introduces unique steric and electronic properties, which can be critical for optimizing a compound's interaction with biological targets and its overall pharmacokinetic profile. This compound is of significant value in anticancer drug development. Recent studies from 2024 have demonstrated that analogous triazolopyridazine derivatives function as potent dual inhibitors of the c-Met and Pim-1 kinases, two promising targets in oncology, exhibiting strong antiproliferative effects and the ability to induce apoptosis in cancer cell lines . Furthermore, the triazolopyridazine pharmacophore has shown substantial promise in antiparasitic research, with optimized analogs demonstrating potent activity against Cryptosporidium parvum , a major cause of life-threatening diarrhea, by inhibiting late-stage asexual growth and sexual development of the parasite . As a sophisticated building block, this compound enables researchers to rapidly generate compound libraries for high-throughput screening and lead optimization campaigns across multiple disease areas. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic personal use.

Propiedades

IUPAC Name

6-chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-7-3-4-8-11-12-9(14(8)13-7)6-2-1-5-15-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURZYRQDOKOZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 3,6-Diaryl-triazolo[4,3-b]pyridazines

One approach to synthesizing related triazolopyridazine compounds involves several steps, starting from substituted acetophenones.

Procedure:

  • React substituted acetophenones with glyoxylic acid in acetic acid, followed by treatment with hydrazine to produce pyridazinones in 80–95% yield.
  • Treat the resulting pyridazinones with phosphorus oxychloride to yield key intermediates.
  • React substituted benzoic acids with excess methanol using concentrated sulfuric acid as a catalyst to produce esters.
  • React the esters with 80% hydrazine monohydrate in methanol to obtain hydrazides in 60–90% yield.
  • React the key intermediates with hydrazides in n-butyl alcohol under microwave irradiation to afford the desired compounds.

Synthesis of 6-chloro-3-(m-tolyl)-triazolo[4,3-b]pyridazine

A two-step synthesis can be employed to produce 6-chloro-3-(m-tolyl)-triazolo[4,3-b]pyridazine using a one-pot mode with pyridine and 3,6-dichloropyridazine 5-(3-methyl-phenyl)tetrazole in toluene. The resulting product can then be conjugated with corresponding 2° amines to produce triazolo-pyridazine-6-yl-substituted piperazines.

Synthesis of 6-Chloro-3-pyridin-3-yltriazolo[4,3-b]pyridazine

The synthesis of 6-Chloro-3-pyridin-3-yltriazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions.

Procedure:

  • React 6-hydrazineyl-3-(4-aryl)-triazolo[4,3-b]pyridazine derivatives with acetyl acetone in absolute ethanol.
  • Reflux the mixture at 80°C for several hours.

Synthesis of 1,2,4-TRIAZOLO[4,3-B]PYRIDAZINE, 6-CHLORO-3-PHENYL-

Procedure:

React Benzaldehyde, 2-(6-chloro-3-pyridazinyl)hydrazone with iodine and potassium carbonate in dichloromethane at 20°C.

Data:

  • Yield: 114 mg

Mecanismo De Acción

The mechanism of action of 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Substituent Variations at Position 3

The triazolopyridazine scaffold’s bioactivity and physicochemical properties are heavily influenced by substituents at position 3. Key derivatives include:

  • 3-Aryl groups: Compounds like 6-chloro-3-(4-fluorophenyl)-triazolopyridazine (MW: 260.68) exhibit moderate DPP-4 inhibition and insulinotropic activity, with IC₅₀ values in the micromolar range .
  • 3-Trifluoromethyl : Derivatives like 6-chloro-3-(trifluoromethyl)-triazolopyridazine (CAS: 40971-95-7) show enhanced lipophilicity (logP ~2.5) and kinase inhibition, particularly against LRRK2 (IC₅₀: 10–100 nM) .
  • 3-Pyridinyl : 6-Chloro-3-pyridin-2-yl-triazolopyridazine (CID: 43144375) demonstrates distinct π-π stacking interactions in crystallographic studies, suggesting utility in bromodomain inhibition .

Table 1: Structural and Physical Properties of Position 3 Derivatives

Compound Substituent at C3 Molecular Weight Melting Point (°C) Key Property
6-Chloro-3-(oxolan-2-yl)-... Oxolan-2-yl 210.62* Not reported Enhanced solubility*
6-Chloro-3-(4-fluorophenyl)-... 4-Fluorophenyl 260.68 Not reported DPP-4 inhibition
6-Chloro-3-(trifluoromethyl)-... Trifluoromethyl 222.56 Not reported LRRK2 inhibition
6-Chloro-3-pyridin-2-yl-... Pyridin-2-yl 215.63 Not reported Bromodomain binding

*Estimated based on analogous oxetane derivative .

Substituent Variations at Position 6

Position 6 modifications impact reactivity and biological targeting:

  • 6-Chloro : The chloro group is a common leaving group, enabling further functionalization (e.g., nucleophilic substitution with piperazines for DPP-4 inhibitors) .
  • 6-Hydrazino: 6-Hydrazinyl derivatives serve as intermediates for synthesizing arylidenehydrazino analogs, which exhibit antifungal activity (MIC: 8–32 µg/mL against Candida albicans) .
  • 6-Thioether : In the TPZ series, 6-thioether groups enhance kinase inhibition potency, particularly for G2019S-LRRK2 mutants .
Physicochemical Properties
  • Lipophilicity : Chloro and methyl substituents increase logP values (e.g., 6-chloro-3-chloromethyl-triazolopyridazine: logP ~2.1), while polar groups like hydrazine reduce lipophilicity .
  • Solubility : Oxolane and oxetane rings may improve aqueous solubility compared to aryl groups, though experimental data are lacking .

Actividad Biológica

Overview

6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C9_9H9_9ClN4_4O and a molecular weight of 224.65 g/mol. This compound has garnered attention due to its potential biological activities, particularly its inhibitory effects on c-Met kinase and antiproliferative properties against various cancer cell lines.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a chloro group and an oxolane ring. This unique structure contributes to its biological activity and reactivity.

Interaction with c-Met Kinase

The compound has been shown to interact with c-Met kinase, which is crucial in regulating cell growth and differentiation. The binding involves hydrogen bonding and π–π interactions that stabilize the compound-enzyme complex. Inhibition of c-Met activity leads to disrupted signaling pathways associated with cancer cell proliferation and survival .

Cell Line Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines:

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound is particularly effective against lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC50 values suggest that it can inhibit cell growth at low concentrations, demonstrating potent biological activity .

The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of c-Met kinase activity. By blocking this pathway, the compound induces apoptosis in cancer cells and disrupts their proliferation cycle. Studies have shown that it can lead to G0/G1 phase arrest in A549 cells, indicating a halt in the cell cycle progression essential for tumor growth .

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of triazolo-pyridazine compounds to explore their biological activities further. For instance:

  • Compound 12e : This derivative exhibited significant cytotoxicity against A549 and MCF-7 cells with comparable IC50 values to known inhibitors like Foretinib (IC50 = 0.090 μM). The study highlighted the importance of structural modifications in enhancing biological activity .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that certain functional groups significantly affect the cytotoxicity of these compounds. For example, halogen substitutions on the benzene ring were found to have minimal impact on activity compared to other structural modifications .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis involves sequential functionalization and cyclization:

Hydrazination : React 3,6-dichloropyridazine with hydrazine hydrate to form 6-chloro-3-hydrazinopyridazine.

Condensation : Treat with oxolane-2-carbaldehyde in ethanol under reflux to form a hydrazone intermediate.

Oxidative Cyclization : Use iodobenzene diacetate (IBD) in dichloromethane to induce intramolecular cyclization, yielding the triazolopyridazine core .
Key Metrics : Yields range from 48–67% depending on solvent polarity and reaction time optimization .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray Crystallography : Confirms planar molecular geometry (r.m.s. deviation <0.036 Å) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking at 3.699 Å) .
  • HRMS (ESI) : Validates molecular mass (e.g., m/z 245.0588 [M+H]⁺ for analogs) .
  • IR Spectroscopy : Identifies functional groups (C–Cl stretch at 771 cm⁻¹, triazole ring vibrations at 1479 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing toxic byproducts?

  • Reagent Substitution : Replace Br₂/AcOH with IBD to reduce toxicity and improve regioselectivity .
  • Solvent Optimization : Use dichloromethane (DCM) instead of DMF to enhance cyclization efficiency (yield increase from 48% to 67%) .
  • Stoichiometric Control : A 1:1.2 molar ratio of hydrazine to aldehyde minimizes side products .

Q. What computational strategies validate the biological activity of derivatives?

  • DFT Calculations : Compare HOMO-LUMO gaps (e.g., 4.12 eV) with experimental UV spectra to assess electronic properties .
  • Molecular Docking : Screen against fungal targets (e.g., Fusarium oxysporum CYP51) to identify binding modes. Derivatives with 4-fluorophenyl groups show strong affinity (docking score: -8.2 kcal/mol) via hydrogen bonds with Gln131 and hydrophobic interactions with Phe126 .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of structural analogs?

  • Substituent Effects : 4-Fluorophenyl derivatives exhibit 3× higher antifungal activity than methyl analogs due to enhanced π-π stacking (Hirshfeld surface analysis: 12.4% F⋯H contacts vs. 8.2% for CH₃) .
  • Validation Methods : Cross-check in vitro MIC assays (e.g., Candida albicans MIC = 12.5 µg/mL) with computational models to confirm structure-activity relationships .

Experimental Design Considerations

Q. How to design crystallization trials for conformational analysis?

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to optimize crystal growth.
  • Temperature Gradients : Slow cooling from 60°C to 4°C promotes single-crystal formation.
  • Key Data : Monoclinic P2₁/c space group with a = 7.1001 Å, b = 11.431 Å, c = 13.783 Å, and β = 93.403° .

Notes for Methodological Rigor

  • Contradiction Mitigation : Validate synthetic routes with HRMS and ¹H-NMR to confirm intermediate purity .
  • Biological Assays : Use MTT cytotoxicity assays (IC₅₀ > 50 µM for HeLa cells) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.